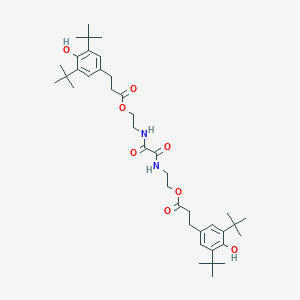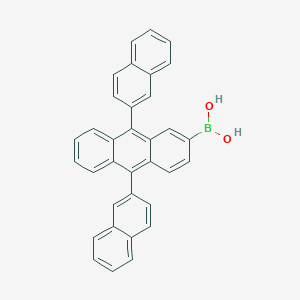
Naugard XL-1
描述
Naugard XL-1 is a stabilizer used in various applications to enhance the durability and longevity of materials. In the context of hot melt adhesives, it acts as a metal deactivator and phenolic antioxidant. The substance is particularly effective in preventing the thermal oxidation of materials such as ethylene-propylene copolymers, which are essential components of hot melt adhesives used for binding books. The addition of this compound to these adhesives significantly improves their thermooxidative stability, making it a valuable additive in the production of hot melt adhesives .
Synthesis Analysis
While the provided papers do not detail the synthesis of this compound, its role in the synthesis of other materials is evident. For instance, it is used as a stabilizer in the grafting process of acrylic acid onto ethylene-propylene copolymers. This process enhances the copolymer's properties, making it suitable for use as a hot melt adhesive. The presence of this compound during this synthesis process ensures that the material maintains its stability and does not degrade due to oxidation .
Molecular Structure Analysis
This compound, known chemically as 2,2'-oxamidobis[ethyl 3(3,5-di-tert-butyl-4-hydroxyphenyl) propionate], has a molecular structure that includes phenolic groups, which are known for their antioxidant properties. These groups are likely responsible for its effectiveness as a stabilizer, as they can neutralize free radicals and prevent oxidative degradation of materials .
Chemical Reactions Analysis
The antioxidant properties of this compound suggest that it participates in chemical reactions that involve the scavenging of free radicals. This would prevent the propagation of oxidation reactions in the materials it is meant to protect. The exact mechanisms of these reactions are not detailed in the provided papers, but the effectiveness of this compound in preventing thermooxidative degradation is well documented .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound contribute to its role as an effective stabilizer in various materials. Its compatibility with ethylene-propylene copolymers and its ability to withstand high temperatures without losing efficacy are particularly important for its application in hot melt adhesives. Additionally, a subchronic feeding study in beagle dogs showed that this compound did not exhibit any treatment-related toxic or pathological effects at various dose levels, indicating its safety under the conditions tested .
Relevant Case Studies
The study involving beagle dogs provides insight into the safety profile of this compound when ingested at different concentrations. Over the course of the study, variables such as body weight gain, food consumption, organ weight, and various other health indicators were monitored. The absence of treatment-related effects at any dose level suggests that this compound is non-toxic under the conditions of the study, which is an important consideration for its use in consumer products .
科学研究应用
聚合物稳定性
Naugard XL-1 凭借其抗氧化性能和金属钝化能力,在稳定聚合物方面尤其有效。这种双重功能在聚烯烃和聚苯乙烯体系中至关重要,尤其是在那些填充矿物质或含有来自催化剂和无机颜料的残留金属离子的体系中。 它可以防止聚合物变色和降解,从而确保材料的寿命和耐久性 .
抗氧化剂配方
作为抗氧化剂,this compound 在清除自由基方面起着至关重要的作用,自由基会导致对分子的重大损害。 这种特性对于防止氧化降解至关重要,氧化降解会导致材料的机械强度、柔韧性和整体性能下降.
紫外线吸收
该化合物的结构使其能够有效吸收紫外线辐射,使其成为需要防晒保护的涂料和塑料的理想添加剂。 这种应用对于暴露在恶劣环境条件下的户外材料特别有利.
金属钝化
this compound 作为金属钝化剂,可以中和来自聚合催化剂、无机颜料和填料的金属残留物的催化作用。 这在聚合物与铜或铁等过渡金属接触时尤为重要,因为这些金属会加速降解过程 .
作用机制
Naugard XL-1, also known as (Oxalylbis(azanediyl))bis(ethane-2,1-diyl) bis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate), is a unique compound with a dual function as an antioxidant and a metal deactivator . This article will explore the mechanism of action of this compound, focusing on its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.
Target of Action
The primary targets of this compound are metallic ions present in various systems, particularly in polyolefins and polystyrenics . These ions often originate from residual polymer catalysts, inorganic pigments, or mineral-filled polymers .
Mode of Action
This compound functions by deactivating these metallic ions, thereby preventing them from interfering with the system . In addition to this, it also acts as an antioxidant, providing protection against oxidative degradation .
Biochemical Pathways
It is known that the compound’s antioxidant activity helps to prevent oxidative damage, while its metal deactivation function prevents interference from metallic ions .
Pharmacokinetics
It is known that the compound has high solubility, which could potentially influence its bioavailability .
Result of Action
The dual functionality of this compound results in enhanced protection of the system. By deactivating metallic ions and acting as an antioxidant, it helps to maintain the integrity and functionality of the system .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, extended storage at elevated temperatures or exposure to direct heat could decrease the product’s shelf life .
安全和危害
Work areas should be sufficiently ventilated to minimize dust exposure . Closed handling systems should be protected against possible dust explosions, and dust accumulation on building or equipment surfaces should be avoided . Personal contact should be avoided. Impervious gloves and goggles should be worn when handling . It may be irritating to eyes and skin, and may be harmful if absorbed through the skin, inhaled, or swallowed .
属性
IUPAC Name |
2-[[2-[2-[3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoyloxy]ethylamino]-2-oxoacetyl]amino]ethyl 3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H60N2O8/c1-37(2,3)27-21-25(22-28(33(27)45)38(4,5)6)13-15-31(43)49-19-17-41-35(47)36(48)42-18-20-50-32(44)16-14-26-23-29(39(7,8)9)34(46)30(24-26)40(10,11)12/h21-24,45-46H,13-20H2,1-12H3,(H,41,47)(H,42,48) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXWDLAHVJDUQJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)OCCNC(=O)C(=O)NCCOC(=O)CCC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H60N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1052450 | |
| Record name | 2,2'-Oxamidodiethyl bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1052450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
696.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
| Record name | Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, 1,1'-[(1,2-dioxo-1,2-ethanediyl)bis(imino-2,1-ethanediyl)] ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS RN |
70331-94-1 | |
| Record name | 2,2′-Oxamidobis[ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70331-94-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Naugard XL-1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070331941 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, 1,1'-[(1,2-dioxo-1,2-ethanediyl)bis(imino-2,1-ethanediyl)] ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,2'-Oxamidodiethyl bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1052450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1,2-dioxoethylene)bis(iminoethylene) bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.771 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What were the key findings of the subchronic feeding study of Naugard XL-1 in beagle dogs?
A1: The study found no observable adverse effects in beagle dogs even at high doses of this compound. The researchers examined a range of health parameters, including body weight, food consumption, organ weight, blood counts, blood chemistry, urine composition, and conducted ophthalmic, gross, and histopathological examinations. Across all these measures, there were no statistically significant differences between the dogs fed this compound and the control group. This suggests that this compound exhibits a favorable safety profile in this animal model under the study's conditions. []
Q2: What is the significance of these findings in the context of this compound's potential applications?
A2: While this study focuses on safety and toxicology, the absence of observable adverse effects across a range of doses is a positive indicator for its potential use in various applications. This information is particularly valuable during the early stages of product development where understanding a compound's safety profile is crucial. Further research, including long-term studies, will be essential to comprehensively evaluate this compound's safety profile for different applications. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















